N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
Description
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide (CAS: 1353999-86-6) is a chiral acetamide derivative with a molecular weight of 227.31 g/mol. Its structure features a piperidin-3-yl core substituted with an ethyl group, an acetamide moiety, and a 2-amino-acetyl group at the (S)-configured position. This compound is primarily utilized in research settings, as indicated by its discontinued commercial availability and laboratory-use-only disclaimer . Key identifiers include the InChIKey QVSNLXUGLLIVQU-JTQLQIEISA-N and MDL number MFCD21096293 .
Properties
IUPAC Name |
N-[(3S)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-3-14(9(2)15)10-5-4-6-13(8-10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSNLXUGLLIVQU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCCN(C1)C(=O)CN)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Amino-acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group. Common reagents for this reaction include acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Ethylation: The final step involves the introduction of the ethyl group to the nitrogen atom. This can be achieved through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines or alcohols.
Scientific Research Applications
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide with analogs differing in substituents, stereochemistry, or functional groups. Data are derived from synthesis reports, chemical databases, and supplier specifications.
Structural and Molecular Comparisons
Functional Group Impact on Properties
- Amino vs. In contrast, the chloro analog () introduces electrophilicity, useful for further derivatization .
- Bulkier Side Chains: The 3-methylbutanoyl variant () increases steric hindrance, possibly altering pharmacokinetic profiles .
Research and Development Implications
The structural versatility of piperidine-based acetamides underscores their relevance in drug discovery and organic synthesis. For example:
Biological Activity
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H21N3O2
- Molecular Weight : 227.3 g/mol
- CAS Number : 1353999-86-6
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl acetamide under controlled conditions. The general procedure includes:
- Starting Materials : Piperidine, ethyl acetamide.
- Reaction Conditions : Conducted in an organic solvent (e.g., ethanol) at elevated temperatures (around 70°C).
- Catalysts : Sodium ethoxide is commonly used.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity, leading to significant therapeutic effects, such as:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with specific receptors that may influence cellular signaling pathways.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound, particularly against various pathogenic microbes. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding promising results:
| Microbe | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the compound possesses moderate antibacterial activity, which could be exploited in therapeutic applications.
Cytotoxicity Studies
In addition to its antimicrobial effects, cytotoxicity studies have indicated that this compound may exhibit selective toxicity towards cancer cells. This property is crucial for developing novel anticancer agents. The compound's ability to inhibit specific cancer cell lines has been documented, with IC50 values indicating significant efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound | Biological Activity |
|---|---|
| N-(2-Aminoethyl)acetamide | Moderate antibacterial activity |
| N-Acetylethylenediamine | Limited activity against certain bacteria |
| N-[R]-1-(2-Amino-acetyl)-piperidin-3-yl-N-Ethylacetamide | Similar structure but varied activity |
This table illustrates that while there are similarities among these compounds, the specific piperidine ring and acetamide group in this compound contribute to its distinct biological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
